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Compound of Interest

Compound Name: (S)-(+)-2-Pentanol

Cat. No.: B1587225 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-2-
Pentanol, tailored for researchers, scientists, and professionals in drug development. It

includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-(+)-2-Pentanol. Note that

the NMR spectra of enantiomers are identical in a non-chiral solvent; therefore, the data

presented for 2-Pentanol is applicable to the (S)-(+) enantiomer.

Table 1: ¹H NMR Spectroscopic Data for 2-Pentanol

Assignment Chemical Shift (ppm)

A 3.786

B 2.66

C 1.44 to 1.36

D 1.172

E 0.923

Solvent: CDCl₃, Frequency: 399.65 MHz. Data sourced from ChemicalBook.[1]
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Table 2: ¹³C NMR Spectroscopic Data for 2-Pentanol

The Human Metabolome Database provides an experimental ¹³C NMR spectrum for 2-Pentanol

in CDCl₃ at a frequency of 25.16 MHz.[2]

Table 3: IR Spectroscopic Data for (S)-(+)-2-Pentanol

Wavenumber (cm⁻¹) Description

3500-3200 O-H stretch (broad, strong)[3]

2960-2850 sp³ C-H stretch[4]

1260-1050 C-O stretch (strong)[3]

Note: The NIST WebBook provides a gas-phase IR spectrum for (S)-(+)-2-Pentanol.[5] The

values in the table are characteristic ranges for alcohols.

Table 4: Mass Spectrometry Data for (S)-(+)-2-Pentanol

m/z Interpretation

88 Molecular Ion (M⁺)

73 [M - CH₃]⁺

70 [M - H₂O]⁺

55 [C₄H₇]⁺

45 Base Peak, [CH₃CHOH]⁺

Ionization Method: Electron Ionization. Data sourced from the NIST WebBook and interpreted

based on typical alcohol fragmentation patterns.[6][7]

Experimental Workflow
The general workflow for the spectroscopic analysis of a chemical compound like (S)-(+)-2-
Pentanol involves sample preparation, data acquisition using various spectroscopic

techniques, and subsequent data analysis to elucidate the molecular structure.
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Caption: A diagram illustrating the general workflow for spectroscopic analysis.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz).[8]

Sample Preparation:

Dissolve approximately 5-10 mg of (S)-(+)-2-Pentanol in about 0.5-0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

Place the NMR tube into the spectrometer's probe.
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a single 90° pulse.[8]

Acquire the ¹³C NMR spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and reference it to the residual solvent peak or an internal

standard (e.g., Tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

3.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[4]

Sample Preparation (Neat Liquid):

Place a drop of the neat (S)-(+)-2-Pentanol liquid sample between two salt plates (e.g.,

NaCl or KBr).

Gently press the plates together to form a thin liquid film.

Data Acquisition:

Record a background spectrum of the empty sample compartment.[9]

Place the sample holder with the salt plates into the spectrometer's beam path.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[4]

Data Processing:
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The instrument software automatically ratios the sample spectrum against the background

spectrum to generate the transmittance or absorbance spectrum.

Analyze the spectrum for characteristic absorption bands corresponding to functional

groups. For alcohols, the key absorptions are the broad O-H stretch (around 3500-3200

cm⁻¹) and the C-O stretch (around 1260-1050 cm⁻¹).[3]

3.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.[10]

Sample Introduction and Ionization (Electron Ionization - EI):

Inject a dilute solution of (S)-(+)-2-Pentanol into the GC, which vaporizes the sample.

The vaporized sample enters the ion source of the mass spectrometer.

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.

A mass spectrum is generated, plotting ion abundance versus m/z.

Data Analysis:
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Identify the molecular ion peak (M⁺) to determine the molecular weight. For alcohols, this

peak may be weak or absent.[7]

Analyze the fragmentation pattern. Common fragmentations for alcohols include α-

cleavage and dehydration (loss of water, M-18).[7] The base peak for 2-pentanol is often

at m/z 45, resulting from α-cleavage.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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